molecular formula C30H27N3O7 B12006024 N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide CAS No. 518350-09-9

N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide

Cat. No.: B12006024
CAS No.: 518350-09-9
M. Wt: 541.5 g/mol
InChI Key: PVBBNFIBPPQNGH-UHFFFAOYSA-N
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Description

This compound features a propanediamide backbone substituted with two 4-ethoxyphenyl groups at the terminal nitrogen atoms and a 2-{[5-(3-nitrophenyl)furan-2-yl]methylidene} moiety at the central carbon.

Properties

CAS No.

518350-09-9

Molecular Formula

C30H27N3O7

Molecular Weight

541.5 g/mol

IUPAC Name

N,N'-bis(4-ethoxyphenyl)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanediamide

InChI

InChI=1S/C30H27N3O7/c1-3-38-24-12-8-21(9-13-24)31-29(34)27(30(35)32-22-10-14-25(15-11-22)39-4-2)19-26-16-17-28(40-26)20-6-5-7-23(18-20)33(36)37/h5-19H,3-4H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

PVBBNFIBPPQNGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)OCC

Origin of Product

United States

Biological Activity

N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications based on available research.

Chemical Structure

The compound features a complex structure that includes:

  • Ethoxyphenyl groups : Contributing to lipophilicity and potential interactions with biological membranes.
  • Furan and nitrophenyl moieties : Known to exhibit various biological activities, including anticancer properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally similar to this compound:

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspases, as evidenced by studies on related derivatives that showed significant apoptosis induction in various cancer cell lines (e.g., MCF-7 and HepG2) .
    • Structure-activity relationship (SAR) analyses indicate that substituents on the furan and phenyl rings can enhance cytotoxicity against cancer cells .
  • Case Studies :
    • In vitro tests demonstrated that derivatives with similar structures exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating higher potency against specific cancer types .
    • A notable study reported that a related compound inhibited the growth of breast cancer cells with an EC50 value significantly lower than that of traditional chemotherapeutic agents .

Pharmacological Properties

PropertyDescription
Solubility Moderate solubility in organic solvents
Stability Stable under physiological conditions
Bioavailability Requires further studies for optimization
Toxicity Preliminary studies indicate low toxicity profiles

Research Findings

Recent investigations into similar compounds have provided insights into the biological mechanisms at play:

  • Cytotoxicity Studies :
    • Compounds with structural similarities were tested against multiple cancer cell lines, revealing significant cytotoxic effects, particularly in high-risk cancers such as breast and liver cancers .
  • Molecular Docking Studies :
    • Computational studies suggest that the compound may interact favorably with key protein targets involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound N,N'-bis(4-ethoxyphenyl); 5-(3-nitrophenyl)furan-2-yl C₃₁H₂₈N₄O₆* ~592.59† High lipophilicity; potential bioactivity
N,N'-bis(4-chlorophenyl)-2-(2,4,6-TMP)propanediamide N,N'-bis(4-chlorophenyl); 2,4,6-trimethylphenyl C₂₉H₂₄Cl₂N₂O₂ 515.42 Low solubility; steric hindrance
Y508-6550 5-(3-nitrophenyl)furan-2-yl; hydrazine linker C₁₈H₁₅N₃O₃ 321.33 Electrophilic reactivity
(2E)-2-cyano...prop-2-enamide 5-(2-methyl-4-nitrophenyl)furan-2-yl; ethoxyphenyl C₂₄H₂₀N₃O₅ 430.44 Enhanced polarity

*Estimated based on structural analogs; †Calculated using PubChem tools.

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